5,7-Difluoro-2-Methylquinoline: An In-Depth Technical Guide to its Putative Pharmacological Mechanisms of Action
5,7-Difluoro-2-Methylquinoline: An In-Depth Technical Guide to its Putative Pharmacological Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive exploration of the putative mechanisms of action for the specific compound 5,7-difluoro-2-methylquinoline. While direct experimental data on this molecule is limited, this guide synthesizes structure-activity relationship (SAR) data from closely related analogs to propose primary and secondary pharmacological pathways. The core of this document is a detailed roadmap for the experimental validation of these hypotheses, providing researchers with the necessary protocols to elucidate the compound's therapeutic potential. Based on evidence from analogous 5,7-dihalo-2-methyl-8-quinolinol compounds, we postulate a primary anticancer mechanism involving telomerase inhibition and induction of apoptosis, and a secondary antifungal mechanism.
Introduction: The Quinoline Scaffold and the Significance of Substitution
Quinoline, a heterocyclic aromatic compound, and its derivatives are integral to the development of numerous therapeutic agents due to their diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The pharmacological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents.
The subject of this guide, 5,7-difluoro-2-methylquinoline, possesses a unique substitution pattern that suggests specific pharmacological potential:
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5,7-Difluoro Substitution: The presence of fluorine atoms at positions 5 and 7 of the quinoline ring is a key feature. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate the electronic properties of the molecule.[1] Studies on related 5,7-dihalo-8-quinolinol compounds have demonstrated potent biological activity, suggesting the importance of this dihalogenation pattern.[2][3]
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2-Methyl Substitution: The methyl group at the 2-position is another common feature in biologically active quinoline derivatives. This group can influence the molecule's steric and electronic properties, potentially affecting its interaction with biological targets.
Given the limited direct research on 5,7-difluoro-2-methylquinoline, this guide will extrapolate from the known activities of its closest structural analogs to propose its most likely mechanisms of action and provide a robust framework for their experimental verification.
Proposed Primary Mechanism of Action: Anticancer Activity
Based on compelling evidence from studies on 5,7-dihalo-2-methyl-8-quinolinol complexes, we hypothesize that 5,7-difluoro-2-methylquinoline possesses significant anticancer properties.[2][3] The proposed mechanism is multifaceted, targeting key cellular processes essential for cancer cell survival and proliferation.
Putative Molecular Targets and Signaling Pathways
We propose a multi-pronged anticancer mechanism of action for 5,7-difluoro-2-methylquinoline, as illustrated in the signaling pathway diagram below.
Figure 1: Proposed anticancer signaling pathway of 5,7-difluoro-2-methylquinoline.
The key hypothesized molecular events are:
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Telomerase Inhibition: Telomerase is an enzyme crucial for maintaining telomere length and is overexpressed in the vast majority of cancer cells, contributing to their immortality. We postulate that 5,7-difluoro-2-methylquinoline directly or indirectly inhibits telomerase activity. This is supported by studies on a cobalt complex of a 5,7-dihalo-2-methyl-8-quinolinol ligand, which demonstrated potent telomerase inhibition.[2][3]
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Induction of Mitochondrial Dysfunction and Apoptosis: We hypothesize that the compound induces the intrinsic pathway of apoptosis by causing mitochondrial dysfunction. This would involve the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade, culminating in programmed cell death.
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G2/M Cell Cycle Arrest: By interfering with cellular processes crucial for cell division, 5,7-difluoro-2-methylquinoline is proposed to cause an arrest of the cell cycle at the G2/M checkpoint. This prevents cancer cells from dividing and proliferating. Evidence for G2/M arrest has been observed with closely related 5,7-dihalo-8-quinolinol complexes.[2][3]
Experimental Validation Protocols
To validate the proposed anticancer mechanism of action, a systematic series of in vitro experiments is required. The following protocols provide a detailed, step-by-step guide for researchers.
This initial set of experiments aims to determine the cytotoxic effect of 5,7-difluoro-2-methylquinoline on a panel of human cancer cell lines.
Table 1: Recommended Human Cancer Cell Lines
| Cell Line | Cancer Type |
| HeLa | Cervical Cancer |
| MCF-7 | Breast Cancer |
| A549 | Lung Cancer |
| HepG2 | Liver Cancer |
| HCT116 | Colon Cancer |
Protocol: MTT Assay
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Compound Treatment: Prepare serial dilutions of 5,7-difluoro-2-methylquinoline in cell culture medium. Add the different concentrations to the wells and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Figure 2: Workflow for the MTT cell viability assay.
To investigate the effect on telomerase, a Telomeric Repeat Amplification Protocol (TRAP) assay is recommended.
Protocol: TRAP Assay
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Cell Lysis: Treat cancer cells with 5,7-difluoro-2-methylquinoline at its IC₅₀ concentration for 48 hours. Harvest the cells and prepare cell lysates.
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Telomerase Reaction: Incubate the cell lysates with a TS primer, dNTPs, and Taq polymerase.
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PCR Amplification: Amplify the telomerase extension products by PCR.
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Detection: Visualize the PCR products on a polyacrylamide gel stained with a DNA-binding dye (e.g., SYBR Green). A decrease in the intensity of the characteristic DNA ladder in treated cells compared to the control indicates telomerase inhibition.
Flow cytometry is the standard method for analyzing cell cycle distribution.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
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Cell Treatment: Treat cancer cells with 5,7-difluoro-2-methylquinoline at its IC₅₀ concentration for 24 and 48 hours.
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Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
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Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide and RNase A.
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
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Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase in treated samples would confirm cell cycle arrest.
A combination of assays is recommended to confirm the induction of apoptosis.
Protocol: Annexin V-FITC/PI Staining
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Cell Treatment: Treat cancer cells with 5,7-difluoro-2-methylquinoline at its IC₅₀ concentration for 24 and 48 hours.
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Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles. An increase in the percentage of Annexin V-positive cells indicates apoptosis.
Protocol: Western Blot for Apoptosis-Related Proteins
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Protein Extraction: Treat cancer cells with 5,7-difluoro-2-methylquinoline, and extract total protein.
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SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved Caspase-9, Bcl-2, Bax) and a loading control (e.g., β-actin).
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Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. An increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins would support the apoptosis induction hypothesis.
Proposed Secondary Mechanism of Action: Antifungal Activity
Evidence from studies on 5,7-disubstituted 2-methyl-8-quinolinols suggests that 5,7-difluoro-2-methylquinoline may also possess antifungal properties.[4] The proposed mechanism is likely related to the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.
Experimental Validation Protocol
The antifungal activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal strains.
Table 2: Recommended Fungal Strains
| Fungal Strain | Type |
| Candida albicans | Yeast |
| Aspergillus fumigatus | Mold |
| Cryptococcus neoformans | Yeast |
| Trichophyton rubrum | Dermatophyte |
Protocol: Broth Microdilution Method (CLSI Guidelines)
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Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
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Compound Dilution: Prepare serial twofold dilutions of 5,7-difluoro-2-methylquinoline in a 96-well microtiter plate.
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Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
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Incubation: Incubate the plates at the appropriate temperature and duration for each fungal species.
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MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Conclusion and Future Directions
This technical guide has outlined the most probable pharmacological mechanisms of action for 5,7-difluoro-2-methylquinoline based on a thorough analysis of structure-activity relationships of its close analogs. The primary putative mechanism is a multi-faceted anticancer activity involving telomerase inhibition, induction of apoptosis, and G2/M cell cycle arrest. A secondary antifungal activity is also proposed.
The detailed experimental protocols provided herein offer a clear and actionable framework for researchers to systematically validate these hypotheses. Successful validation of these mechanisms will be a critical step in establishing the therapeutic potential of 5,7-difluoro-2-methylquinoline and paving the way for its further development as a novel anticancer or antifungal agent. Future in vivo studies using animal models will be essential to evaluate the efficacy, pharmacokinetics, and safety profile of this promising compound.
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